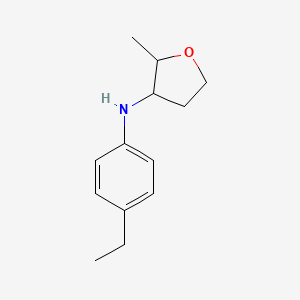

N-(4-Ethylphenyl)-2-methyloxolan-3-amine

Description

N-(4-Ethylphenyl)-2-methyloxolan-3-amine is a secondary amine characterized by a 4-ethylphenyl group attached to a 2-methyloxolane (tetrahydrofuran) ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol . The compound exhibits a balance of lipophilicity and steric bulk due to the ethyl substituent on the aromatic ring, which may influence its solubility, pharmacokinetics, and interaction with biological targets.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C13H19NO/c1-3-11-4-6-12(7-5-11)14-13-8-9-15-10(13)2/h4-7,10,13-14H,3,8-9H2,1-2H3 |

InChI Key |

CXFWLVQOWUQYSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CCOC2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-ethylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring into a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Ethylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-Ethylphenyl)-2-methyloxolan-3-amine is best understood through comparative analysis with analogs. Key differences lie in substituent type, position, and heteroatom composition, which modulate physicochemical properties and biological activity.

Substituent Position and Electronic Effects

- N-(3-Ethylphenyl)-2-methyloxolan-3-amine (C₁₃H₁₉NO, MW 205.30): The ethyl group at the meta position on the phenyl ring alters steric and electronic interactions compared to the para-substituted target compound. This positional isomerism may lead to differences in receptor binding and metabolic stability .

- N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine (C₁₂H₁₆FNO, MW 209.26): The fluorine atom at the para position enhances electronegativity, improving binding affinity to enzymes or receptors. The meta-methyl group further modulates solubility .

Halogen vs. Alkyl Substituents

- Biological activity includes antimicrobial properties .

- N-(2-Chlorophenyl)-2-methyloxolan-3-amine (C₁₁H₁₄ClNO, MW 211.69): The ortho-chloro substituent introduces steric hindrance, reducing antimicrobial efficacy compared to para-substituted analogs .

Heteroatom Variations

- N-(4-Methoxy-2-methylphenyl)thiolan-3-amine : Replacing the oxolane oxygen with sulfur (thiolane) alters electronic properties and metabolic pathways. The methoxy group enhances solubility, while the thiolane ring may influence redox activity .

Structural-Activity Relationships (SAR) Insights

- Ethyl vs.

- Positional Isomerism : Para-substituted derivatives (e.g., 4-ethyl, 4-fluoro) generally exhibit higher biological activity than ortho or meta isomers due to reduced steric hindrance and optimized electronic interactions .

- Heteroatom Effects : Oxygen in oxolane enhances hydrogen bonding capacity, whereas sulfur in thiolane may increase metabolic stability but reduce polarity .

Biological Activity

N-(4-Ethylphenyl)-2-methyloxolan-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethyl-substituted phenyl group and a methyloxolan moiety. The molecular formula is , with a molecular weight of approximately 201.28 g/mol. The presence of the amine group allows for hydrogen bonding and ionic interactions with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as:

- Enzyme Inhibitor : It can inhibit specific enzymatic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulator : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways within cells.

The binding affinity and specificity are enhanced by the structural features of the compound, particularly the phenyl and oxolane groups, which contribute to its overall pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to modulate enzyme activity involved in cancer cell proliferation presents a promising avenue for therapeutic applications in oncology. Further research is needed to elucidate its mechanisms and efficacy against specific cancer types.

Study 1: Enzyme Inhibition Assays

In vitro assays demonstrated that this compound effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression. The compound showed a dose-dependent inhibition profile, indicating potential as a therapeutic agent in cancer treatment.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains (e.g., E. coli, S. aureus). Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 15 |

| P. aeruginosa | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.